

# use of Entrectinib-d8 in ADME (absorption, distribution, metabolism, and excretion) studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Entrectinib-d8 |           |
| Cat. No.:            | B15135475      | Get Quote |

# Application Notes and Protocols for the Use of Entrectinib-d8 in ADME Studies

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Entrectinib is a potent, central nervous system (CNS)-active inhibitor of tyrosine receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its successful development. **Entrectinib-d8**, a deuterated analog of Entrectinib, serves as an indispensable tool in these studies, particularly as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like **Entrectinib-d8** is considered the gold standard for mitigating matrix effects, improving data accuracy, and ensuring the reliability of pharmacokinetic measurements.

These application notes provide a comprehensive overview and detailed protocols for utilizing **Entrectinib-d8** in key ADME studies.

## **Physicochemical Properties of Entrectinib**



| Property          | Value                 | Reference       |
|-------------------|-----------------------|-----------------|
| Molecular Formula | C31H34F2N6O2          | DrugBank Online |
| Molecular Weight  | 560.6 g/mol           | DrugBank Online |
| Permeability      | Moderately Permeable  |                 |
| Solubility        | Strongly pH-dependent | _               |
| Lipophilicity     | Lipophilic            | _               |

## **Pharmacokinetic Parameters of Entrectinib**



| Parameter                                                   | Value                            | Condition                          | Reference |
|-------------------------------------------------------------|----------------------------------|------------------------------------|-----------|
| Tmax (Time to Maximum Concentration)                        | ~4-6 hours                       | Single and multiple oral doses     |           |
| Elimination Half-life<br>(t1/2)                             | ~20 hours                        |                                    |           |
| Active Metabolite (M5) Elimination Half-life (t1/2)         | ~40 hours                        |                                    |           |
| Apparent Volume of Distribution (Vd)                        | 551 L                            |                                    |           |
| Active Metabolite (M5) Apparent Volume of Distribution (Vd) | 81.1 L                           |                                    |           |
| Plasma Protein<br>Binding                                   | >99%                             |                                    |           |
| M5-to-Entrectinib AUC<br>Ratio at Steady-State              | 0.5                              | 600 mg dose                        | _         |
| Absolute<br>Bioavailability                                 | 31-76%                           | Preclinical (solution formulation) | _         |
| Food Effect on<br>Bioavailability                           | No clinically significant effect |                                    |           |

#### **Metabolism and Excretion of Entrectinib**

Entrectinib is primarily cleared through metabolism, with the major metabolic pathway being N-demethylation to its active metabolite, M5, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. Another significant circulating metabolite is M11, a quaternary glucuronide conjugate formed by direct N-glucuronidation.

Excretion of Entrectinib and its metabolites is mainly through the feces. Following a single oral dose of radiolabeled Entrectinib, approximately 83% of the radioactivity was recovered in the



feces, with only about 3% found in the urine. Unchanged Entrectinib accounted for 36% of the dose in the feces, while the active metabolite M5 accounted for 22%.

## **Entrectinib Metabolic Pathway**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Approves Entrectinib for Tumors with NTRK Fusions NCI [cancer.gov]
- To cite this document: BenchChem. [use of Entrectinib-d8 in ADME (absorption, distribution, metabolism, and excretion) studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135475#use-of-entrectinib-d8-in-adme-absorption-distribution-metabolism-and-excretion-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com